molecular formula C26H22Br2N4O2S B11076999 Ethyl 1,8-bis(4-bromophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate

Ethyl 1,8-bis(4-bromophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate

Cat. No.: B11076999
M. Wt: 614.4 g/mol
InChI Key: LVPKBYQFIWBRTD-UHFFFAOYSA-N
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Description

Ethyl 1,8-bis(4-bromophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[45]deca-2,7-diene-3-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,8-bis(4-bromophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, followed by reaction with hydrazine hydrate to form pyrazolecarbohydrazide derivatives. These intermediates undergo intramolecular cyclization upon treatment with HCl/AcOH mixture to afford the final spirocyclic product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,8-bis(4-bromophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 1,8-bis(4-bromophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1,8-bis(4-bromophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1,8-bis(4-bromophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-diene-3-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer unique chemical and physical properties.

Properties

Molecular Formula

C26H22Br2N4O2S

Molecular Weight

614.4 g/mol

IUPAC Name

ethyl 4,8-bis(4-bromophenyl)-10-phenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,8-diene-2-carboxylate

InChI

InChI=1S/C26H22Br2N4O2S/c1-2-34-25(33)24-30-32(22-14-12-20(28)13-15-22)26(35-24)17-16-23(18-8-10-19(27)11-9-18)29-31(26)21-6-4-3-5-7-21/h3-15H,2,16-17H2,1H3

InChI Key

LVPKBYQFIWBRTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)CCC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

Origin of Product

United States

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